REACTION_CXSMILES
|
C1(OC2C=CC=CC=2)C=CC=CC=1.ClC1C=CC(C(O)=O)=NC=1SC.[CH3:26][S:27][C:28]1[CH:29]=[CH:30][C:31](C(O)=O)=[N:32][C:33]=1[S:34][CH3:35]>C1(C)C(C)=CC=CC=1>[CH3:35][S:34][C:33]1[C:28]([S:27][CH3:26])=[CH:29][CH:30]=[CH:31][N:32]=1 |f:1.2|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
5-chloro-6-(methylthio)-2-pyridinecarboxylic acid 5,6-bis(methylthio)-2-pyridinecarboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=NC1SC)C(=O)O.CSC=1C=CC(=NC1SC)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour with the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
being maintained below 235° C
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 75 ml of 6N HCl
|
Type
|
WASH
|
Details
|
The combined aqueous fractions were back-washed with diethyl ether
|
Type
|
STIRRING
|
Details
|
stirred with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, and dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The solids were removed from the organic layer by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
leaving a brown oil which
|
Type
|
DISTILLATION
|
Details
|
was purified on a Kugelrohr distillation apparatus and 23.6 g of an oil
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
The components of the oil were separated
|
Type
|
CUSTOM
|
Details
|
obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |